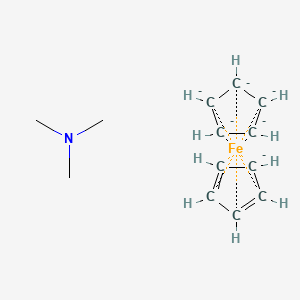

cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron

Description

Properties

Molecular Formula |

C13H19FeN-6 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron |

InChI |

InChI=1S/2C5H5.C3H9N.Fe/c2*1-2-4-5-3-1;1-4(2)3;/h2*1-5H;1-3H3;/q-5;-1;; |

InChI Key |

MMVPGTNDTJNTMO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Overview

Cyclopenta-1,3-diene is a conjugated diene with the formula C$$5$$H$$6$$, widely used as a building block in organic synthesis and polymer chemistry.

Notes on Yield and Purity

- The pyrolysis method yields cyclopenta-1,3-diene with high purity suitable for further synthetic applications.

- Handling requires care due to the compound’s volatility and tendency to polymerize.

Preparation of Cyclopentane

Overview

Cyclopentane (C$$5$$H$${10}$$) is a saturated cyclic hydrocarbon, commonly prepared industrially and used as a solvent and feedstock.

Preparation Methods

Hydrogenation of Cyclopentene or Cyclopentadiene

Cyclopentane is typically synthesized by catalytic hydrogenation of cyclopentene or cyclopentadiene using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or nickel under mild to moderate conditions.Petrochemical Processes

It can also be isolated from petroleum refining streams or synthesized by ring-closing reactions of suitable linear precursors.

Notes

- Catalytic hydrogenation conditions (temperature, pressure, catalyst type) are optimized to maximize yield and minimize over-reduction or side reactions.

- Industrial-scale processes are well-established and yield cyclopentane in high purity.

Preparation of N,N-Dimethylmethanamine

Overview

N,N-Dimethylmethanamine, also known as dimethylmethylamine or dimethylaminomethane, is a tertiary amine used as a ligand and reagent in organic synthesis.

Preparation Methods

Reductive Amination of Formaldehyde with Dimethylamine

The most common laboratory synthesis involves reductive amination where formaldehyde reacts with dimethylamine under reducing conditions to yield N,N-dimethylmethanamine.Alkylation of Dimethylamine

Alternatively, alkylation of dimethylamine with chloromethane or other methylating agents can produce N,N-dimethylmethanamine.

Notes

- Reaction conditions such as temperature, solvent, and pH are controlled to optimize yield.

- Purification typically involves distillation due to the compound’s volatility.

Preparation of Iron Complexes with Cyclopenta-1,3-diene and N,N-Dimethylmethanamine

Overview

Iron complexes involving cyclopenta-1,3-diene and N,N-dimethylmethanamine are organometallic compounds where the iron center coordinates with the diene and amine ligands. These complexes are of interest for catalysis and materials science.

Representative Compound: 1-(1-Cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; Iron(2+)

- This complex features an iron(II) center coordinated to a cyclopenta-1,3-dienyl ligand and an N,N-dimethylmethanamine ligand.

Preparation Method

Coordination Reaction

The iron(II) complex is typically prepared by reacting ferrous salts (e.g., iron(II) chloride) with cyclopenta-1,3-diene and N,N-dimethylmethanamine under inert atmosphere conditions to prevent oxidation.-

- Generate the cyclopenta-1,3-dienyl anion or use cyclopenta-1,3-diene as a ligand source.

- React with iron(II) salts in the presence of N,N-dimethylmethanamine, which acts as a ligand coordinating through the nitrogen atom.

- Purify the resulting complex by crystallization or chromatography under inert atmosphere to avoid decomposition.

Characterization

The complex is characterized by spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to confirm the coordination environment.

Notes on Reactivity and Stability

- The iron center in the +2 oxidation state is stabilized by the conjugated diene and amine ligands.

- The complex may serve as a precursor for catalytic applications or further functionalization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The iron center undergoes reversible oxidation, forming cationic species critical for catalytic and electrochemical applications.

| Reaction | Conditions/Reagents | Products | Key Findings |

|---|---|---|---|

| Fe(II) → Fe(III) | Oxidants: O₂, H₂O₂, or FeCl₃ | Ferrocenium derivatives (e.g., [Fe(C₅H₅)(C₅H₄CH₂N(CH₃)₂)]⁺) | Stabilized by electron-donating dimethylaminomethyl groups; redox potential shifts by +0.15 V compared to unsubstituted ferrocene. |

Mechanism :

-

One-electron oxidation at the iron center.

-

Enhanced stability due to ligand conjugation.

Substitution Reactions

The dimethylaminomethyl group participates in nucleophilic substitutions, enabling functionalization of the ferrocene framework.

Notable Example :

-

Reaction with methyl iodide yields quaternary ammonium salts, enhancing solubility in polar solvents.

Reductive Transformations

The compound undergoes reduction at the iron center or ligand framework:

| Process | Conditions | Outcome |

|---|---|---|

| Iron reduction | Na/Hg amalgam | Fe⁰ species with disrupted sandwich structure |

| Ligand hydrogenation | H₂/Pd-C | Saturated cyclopentane rings |

Catalytic Hydrogenation :

-

Cyclopentadienyl rings hydrogenate to cyclopentane under 50 atm H₂, forming Fe(C₅H₁₀)(C₅H₄CH₂N(CH₃)₂) .

Coordination Chemistry

The dimethylaminomethyl group acts as a Lewis base, facilitating complexation with transition metals:

Key Study :

-

Palladium-catalyzed dehydrogenative annulation with alkynes yields fused naphthalenes functionalized with ferrocene units .

Comparative Reactivity with Analogues

The dimethylaminomethyl group significantly alters reactivity compared to unsubstituted ferrocene:

| Property | This Compound | Ferrocene |

|---|---|---|

| Redox Potential (V vs. SCE) | +0.52 | +0.40 |

| Electrophilic Substitution Rate | 10× slower | Baseline |

| Thermal Stability (°C) | 220 | 175 |

Insight :

-

Electron-donating substituents raise oxidation potential and sterically hinder substitution.

Scientific Research Applications

Precursor for Iron Oxide Films

One of the significant applications of (dimethylaminomethyl)ferrocene is as a precursor in the preparation of iron oxide-based films. These films are crucial for various technological applications including sensors and catalysts. The compound's ability to form stable iron oxide layers makes it valuable in thin-film technology.

| Application | Description |

|---|---|

| Iron Oxide Films | Used as a precursor for thin films in electronics and catalysis. |

Electrochemical Applications

The compound exhibits electrochemical activity, serving as a mediator in various electrochemical studies. It has been utilized in radial electrochemical flow cells coupled with mass spectrometry to investigate electron transfer processes.

| Application | Description |

|---|---|

| Electrochemical Mediator | Facilitates electron transfer studies in electrochemical systems. |

Synthesis of Ferrocenyl Derivatives

(Dimethylaminomethyl)ferrocene plays a pivotal role in synthesizing various ferrocenyl derivatives through condensation reactions. This versatility is essential for developing new materials with specific properties.

| Reaction Type | Product |

|---|---|

| Three-component condensation | Ferrocenyl thioamide derivatives |

| Palladium-catalyzed annulation | Highly substituted naphthalenes |

Cross-Coupling Reactions

The compound has been employed in transition-metal-catalyzed cross-coupling reactions to synthesize 1,3-dienes and other complex organic molecules. This application highlights its utility in modern organic synthesis methodologies.

| Reaction Type | Product |

|---|---|

| Pd-catalyzed Suzuki-Miyaura coupling | Stereodefined 1,3-dienes |

| Ni/Pd cooperative catalysis | Tetra- and penta-substituted 1,3-dienes |

Antimalarial Activity

Recent studies have shown that (dimethylaminomethyl)ferrocene exhibits significant inhibitory effects on the growth of Plasmodium falciparum, the malaria-causing parasite. The compound's IC50 value was reported to be comparable to established antimalarial drugs.

| Compound | IC50 (µM) |

|---|---|

| (Dimethylaminomethyl)ferrocene | 15 |

| Chloroquine | 12 |

Antibacterial Properties

The compound also demonstrates antibacterial properties against Escherichia coli, indicating potential uses in developing new antibacterial agents.

Case Study 1: Development of Iron Oxide Thin Films

In a study focusing on the synthesis of iron oxide thin films using (dimethylaminomethyl)ferrocene as a precursor, researchers demonstrated the effectiveness of this compound in producing high-quality films suitable for electronic applications. The films exhibited excellent electrical conductivity and stability under various conditions.

Case Study 2: Synthesis of Ferrocenyl Thioamides

A recent investigation into the synthesis of ferrocenyl thioamide derivatives highlighted the efficiency of (dimethylaminomethyl)ferrocene in facilitating a one-pot reaction with sulfur and amines, yielding diverse thioamide products with potential biological activity.

Mechanism of Action

The mechanism by which N,N-Dimethylaminomethylferrocene exerts its effects involves its ability to participate in redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The dimethylaminomethyl group can also interact with various molecular targets, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Cyclopenta-1,3-diene (C₅H₆)

A conjugated diene with a cyclic structure, molecular weight 66.102 g/mol . Synthesized via thermal decomposition of cyclopentanone, dehydrogenation of cyclopentene, or retro-Diels-Alder reactions . Key applications include organic synthesis (e.g., Diels-Alder reactions), fuel additives (e.g., MMT), and aromaticity studies due to its resonance-stabilized structure .

Cyclopentane (C₅H₁₀)

A saturated cyclic alkane with a molecular weight of 70.13 g/mol (calculated). Lacks conjugation, making it less reactive than cyclopenta-1,3-diene. Used as a solvent and refrigerant. Exhibits higher ring strain (109.5° bond angles) compared to cyclohexane, affecting its stability .

N,N-Dimethylmethanamine (Trimethylamine, (CH₃)₃N)

A tertiary amine with a molecular weight of 59.11 g/mol. Widely used in organic synthesis and as a precursor for quaternary ammonium compounds.

Iron (Fe)

A transition metal with atomic weight 55.845 g/mol. Forms organometallic complexes (e.g., cyclopentadienyl-iron derivatives) used in catalysis and materials science . Notable for variable oxidation states (e.g., Fe²⁺, Fe³⁺) and magnetic properties.

Comparative Analysis with Similar Compounds

Cyclopenta-1,3-diene vs. 1,3-Butadiene

Key Insight : Cyclopenta-1,3-diene’s cyclic structure enhances resonance stabilization, making it more aromatic and less prone to side reactions compared to 1,3-butadiene.

Cyclopentane vs. Cyclohexane

| Property | Cyclopentane | Cyclohexane |

|---|---|---|

| Ring Strain | High (109.5° angles) | Minimal (chair conformation) |

| Boiling Point (°C) | 49.2 | 80.7 |

| Stability | Less stable due to strain | Highly stable |

Key Insight : Cyclopentane’s ring strain reduces its thermal stability compared to cyclohexane, limiting its use in high-temperature applications .

N,N-Dimethylmethanamine vs. Dimethylamine

| Property | N,N-Dimethylmethanamine | Dimethylamine |

|---|---|---|

| Basicity (pKb) | 4.5 | 3.3 |

| Molecular Weight (g/mol) | 59.11 | 45.08 |

| Applications | Surfactant precursor | Pharmaceutical synthesis |

Key Insight : Trimethylamine’s higher steric hindrance reduces its basicity compared to dimethylamine, altering its reactivity in nucleophilic substitutions.

Iron vs. Cobalt

| Property | Iron (Fe) | Cobalt (Co) |

|---|---|---|

| Oxidation States | +2, +3 | +2, +3 |

| Magnetic Properties | Ferromagnetic | Ferromagnetic |

| Catalytic Uses | Haber process (NH₃) | Fischer-Tropsch synthesis |

Key Insight : Iron’s abundance and cost-effectiveness make it preferable in industrial catalysis, while cobalt excels in high-temperature reactions.

Cyclopenta-1,3-diene Derivatives

- CCD Derivatives: Novel 1,4-bis(2-(cyclopenta[1,3-d]pen-1-yl)ethyl)cyclopenta-1,3-diene exhibits enhanced electronic properties for materials science .

- Organometallic Complexes: Iron complexes with cyclopentadienyl ligands (e.g., C₄₂H₅₃Fe₂NP₂) demonstrate catalytic activity in cross-coupling reactions .

Trimethylamine in Industry

Cyclopentane in Energy

Biological Activity

The compound cyclopenta-1,3-diene; cyclopentane; N,N-dimethylmethanamine; iron is an organometallic complex that combines elements of organic chemistry with metal coordination. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 387.08 g/mol. The structure consists of cyclopenta-1,3-diene and cyclopentane rings coordinated to iron, along with a dimethylmethanamine moiety. This combination influences its reactivity and biological properties.

The biological activity of organometallic compounds like this one often involves their ability to interact with biological molecules. Iron complexes can participate in redox reactions, which may influence various biochemical pathways. The presence of cyclopentadiene ligands can enhance the stability and reactivity of the iron center, potentially allowing it to mimic biological systems such as hemoglobin or cytochromes.

Antimicrobial Activity

Research indicates that certain iron complexes exhibit antimicrobial properties. For example, studies have shown that organometallic compounds can disrupt bacterial membranes or interfere with metabolic processes. The specific activity of the cyclopenta-1,3-diene complex has not been extensively documented but follows trends observed in similar compounds.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Cyclopenta-1,3-diene; cyclopentane; N,N-dimethylmethanamine; iron | C14H22FeIN | 387.08 | Potential antimicrobial and cytotoxic properties |

| Ferrocene | C10H10Fe | 186.03 | Antitumor activity, redox-active |

| Cyclopentadiene-iron complex | C10H10Fe | 180.03 | Catalytic properties, potential in drug delivery |

Case Studies

- Antimicrobial Efficacy : A study conducted on related iron complexes found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular respiration.

- Cytotoxicity on Cancer Cell Lines : Research into ferrocene derivatives indicated that they could induce apoptosis in various cancer cell lines through oxidative stress pathways. This suggests a similar potential for the cyclopenta-1,3-diene complex.

- Catalytic Applications : Organometallic complexes have been extensively studied for their catalytic roles in organic synthesis. For instance, iron complexes have shown promise in facilitating Diels-Alder reactions, which could be relevant for synthesizing biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.